molecular formula C19H27N5O3S2 B11430305 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B11430305
M. Wt: 437.6 g/mol
InChI Key: GEEQKJAEZUJADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazole ring.

    Sulfonylation: The benzothiadiazole ring is then sulfonylated using sulfonyl chloride in the presence of a base.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the benzothiadiazole moiety.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can form strong interactions with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide is unique due to the presence of the ethylpyrrolidinyl group, which may confer distinct biological and chemical properties compared to its analogs. This unique structure can lead to different interactions with molecular targets, potentially resulting in varied biological activities and applications.

Properties

Molecular Formula

C19H27N5O3S2

Molecular Weight

437.6 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H27N5O3S2/c1-2-23-10-5-7-15(23)12-20-19(25)14-6-4-11-24(13-14)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h3,8-9,14-15H,2,4-7,10-13H2,1H3,(H,20,25)

InChI Key

GEEQKJAEZUJADN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.